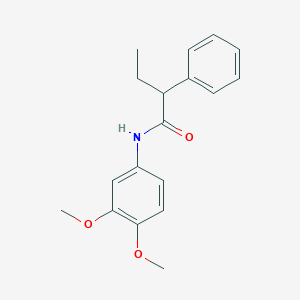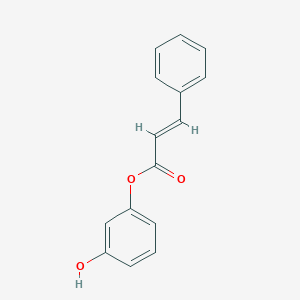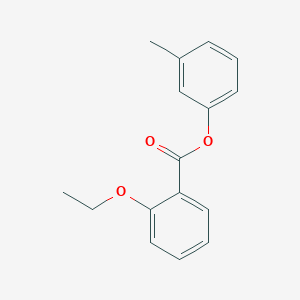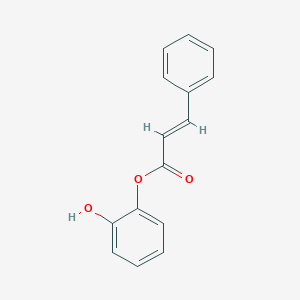![molecular formula C16H17NO3 B290566 N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide, also known as HPEM, is a chemical compound that has been widely studied for its potential use in scientific research. HPEM is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer development. N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been shown to have antioxidant effects. It can scavenge free radicals, which can cause cellular damage and contribute to the development of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide in lab experiments is its high purity and yield. The synthesis method for N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been optimized to produce a product with high purity and yield, which makes it ideal for use in research. However, one limitation is that the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is not yet fully understood. This makes it difficult to design experiments to test its effects on specific pathways or processes.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases.
Another area of interest is its potential use as an antioxidant. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has antioxidant effects, but further research is needed to determine its potential use in preventing or treating diseases associated with oxidative stress.
Overall, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide is a promising compound that has been widely studied for its potential use in scientific research. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for the development of new treatments for several diseases. Further research is needed to fully understand its mechanism of action and to determine its potential use in the clinic.
Synthesemethoden
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide involves the reaction of 3-(1-hydroxyethyl)aniline with 2-methoxybenzoyl chloride. The resulting product is then purified through recrystallization. This synthesis method has been used in several studies to produce N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties. N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide has also been studied for its potential anti-cancer properties. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-11,18H,1-2H3,(H,17,19) |
InChI-Schlüssel |
AWFNJKYHXAALNB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





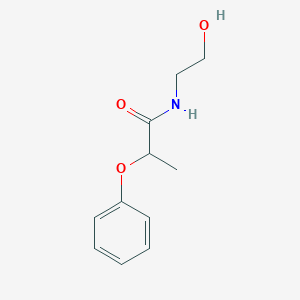


![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
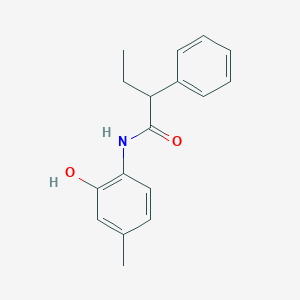

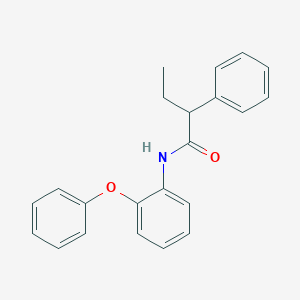
![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
